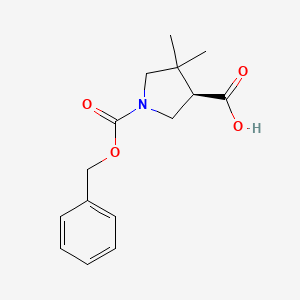

(R)-1-Cbz-4,4-Dimethyl-pyrrolidine-3-carboxylic acid

Description

(R)-1-Cbz-4,4-Dimethyl-pyrrolidine-3-carboxylic acid is a chiral pyrrolidine derivative featuring a carbobenzoxy (Cbz) protecting group at the nitrogen atom and two methyl substituents at the 4-position of the pyrrolidine ring. This compound serves as a critical building block in organic synthesis, particularly in peptide chemistry and medicinal chemistry, where its stereochemistry and steric bulk influence reactivity and selectivity. Its molecular formula is C₁₄H₁₇NO₄, with a molecular weight of 263.29 g/mol . Key properties include a predicted boiling point of 433.3±45.0°C, density of 1.251±0.06 g/cm³, and a pKa of 4.48±0.40 .

Properties

IUPAC Name |

(3R)-4,4-dimethyl-1-phenylmethoxycarbonylpyrrolidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO4/c1-15(2)10-16(8-12(15)13(17)18)14(19)20-9-11-6-4-3-5-7-11/h3-7,12H,8-10H2,1-2H3,(H,17,18)/t12-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZLFMERQFJNLBO-GFCCVEGCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN(CC1C(=O)O)C(=O)OCC2=CC=CC=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(CN(C[C@@H]1C(=O)O)C(=O)OCC2=CC=CC=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001138434 | |

| Record name | 1,3-Pyrrolidinedicarboxylic acid, 4,4-dimethyl-, 1-(phenylmethyl) ester, (3R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001138434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2089389-02-4 | |

| Record name | 1,3-Pyrrolidinedicarboxylic acid, 4,4-dimethyl-, 1-(phenylmethyl) ester, (3R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2089389-02-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Pyrrolidinedicarboxylic acid, 4,4-dimethyl-, 1-(phenylmethyl) ester, (3R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001138434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Table 1: Key Reaction Parameters for Asymmetric Hydrogenation

| Step | Conditions | Catalyst/Solvent | Yield (%)* | ee (%) |

|---|---|---|---|---|

| Cyclization | −30°C to reflux, 1–24 h | Lindlar catalyst/MeOH | 70–85 | – |

| Hydrogenation | 0–50°C, H₂ (1–5 bar), 2–12 h | Pd/C, EtOAc | 80–90 | 98–99 |

| Chiral Resolution | −20°C, TFA/CH₂Cl₂ | (1R)-(+)-Camphorsultam | 65–75 | >98 |

*Yields estimated from analogous procedures in.

Chiral Pool Synthesis from Glycine Derivatives

An alternative route leverages glycine ethyl ester as a chiral starting material, as described in CN111072543B. The synthesis involves sequential protection, cyclization, and functionalization:

-

Amino Protection : Glycine ethyl ester is protected with benzyl (Bn) or tert-butoxycarbonyl (Boc) groups.

-

Cyclization : The protected glycine derivative undergoes ring closure via nucleophilic substitution with 1,4-dibromo-2-pentene in THF at −78°C, forming a pyrrolidine ring.

-

Cbz Protection : The free amine is protected with benzyloxycarbonyl (Cbz) using benzyl chloroformate in the presence of triethylamine.

-

Hydrolysis : The ethyl ester is hydrolyzed to the carboxylic acid using NaOH in aqueous ethanol.

This method emphasizes atom economy and avoids costly catalysts, achieving an overall yield of 60–70% with ee >99% after recrystallization.

Enantioselective Cyclization Using Chiral Amines

Patent US8344161B2 discloses a stereocontrolled cyclization method employing chiral amines to direct the configuration of the pyrrolidine ring. Starting from 4,4-dimethyl-pyrrolidine-3-carboxylic acid ethyl ester, the amine group is transiently protected with Cbz, and the ester is hydrolyzed under acidic conditions (HCl, H₂O/THF). The key step involves enantioselective deprotection using chiral amines like (R)-1-phenylethylamine, which templates the (R)-configuration via dynamic kinetic resolution.

Table 2: Comparison of Synthetic Routes

| Method | Starting Material | Key Step | ee (%) | Scalability |

|---|---|---|---|---|

| Asymmetric Hydrogenation | Alkyl pent-2-enoate | Catalytic hydrogenation | 98–99 | High |

| Chiral Pool Synthesis | Glycine ethyl ester | Ring-closing substitution | >99 | Moderate |

| Enantioselective Cyclization | Pyrrolidine ester | Chiral amine resolution | 95–97 | Low |

Process Optimization and Industrial Considerations

Large-scale production prioritizes cost-effectiveness and reproducibility. WO2019016745A1 highlights the use of Raney™ nickel for hydrogenation due to its lower cost compared to palladium. Solvent selection also impacts efficiency; methanol and ethyl acetate are preferred for their low toxicity and ease of removal. Notably, the Cbz protection step is optimized at pH 8–9 using aqueous NaHCO₃ to minimize racemization.

Purification typically involves recrystallization from hexane/ethyl acetate mixtures, yielding pharmaceutical-grade material with ≤0.1% impurities .

Chemical Reactions Analysis

Types of Reactions

®-1-Cbz-4,4-Dimethyl-pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an amine.

Substitution: The Cbz protecting group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Substitution reactions may involve reagents like trifluoroacetic acid (TFA) for deprotection.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

®-1-Cbz-4,4-Dimethyl-pyrrolidine-3-carboxylic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.

Industry: The compound can be used in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of ®-1-Cbz-4,4-Dimethyl-pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, leading to various biological effects.

Comparison with Similar Compounds

Research and Industrial Relevance

- Pharmaceutical Applications : The Cbz group in this compound is pivotal in prodrug design, while its dimethyl groups enhance metabolic stability .

- Material Science : Benzyl-substituted variants are explored for hydrophobic polymer modifications .

- Limitations : The high cost of enantiopure dimethyl-pyrrolidine derivatives (e.g., $998/g for 1-benzyl analogue) restricts large-scale applications .

Biological Activity

(R)-1-Cbz-4,4-Dimethyl-pyrrolidine-3-carboxylic acid is a chiral amino acid derivative notable for its potential applications in medicinal chemistry. This compound features a pyrrolidine ring with a carboxylic acid group at the 3-position and a carbobenzyloxy (Cbz) protecting group at the 1-position. Its unique stereochemistry contributes to its biological activity, particularly in enzyme interactions and protein-ligand binding studies.

- Molecular Formula : C₁₅H₁₉N₁O₄

- Molecular Weight : 277.32 g/mol

- Structural Features :

- Pyrrolidine ring

- Carboxylic acid group

- Cbz protecting group

This compound functions primarily as a ligand that can modulate the activity of specific enzymes or receptors. This modulation can lead to various biochemical effects, making it a valuable compound in pharmacological research. The compound's interactions may include:

- Enzyme Inhibition/Activation : It can either inhibit or activate enzymatic reactions, influencing metabolic pathways.

- Protein-Ligand Interactions : The compound's ability to bind to proteins can alter their function, affecting cellular processes.

Biological Activities

Research indicates that this compound has diverse biological activities:

- Enzyme Interaction Studies : The compound has been used to study enzyme mechanisms, revealing insights into how specific enzymes are activated or inhibited.

- Potential Anticancer Activity : Similar compounds have shown promise in cancer therapy through mechanisms involving apoptosis and cell cycle regulation.

- Stereoselective Reactions : Its unique stereochemistry allows it to participate in stereoselective reactions, making it useful in synthesizing chiral drugs.

Comparative Analysis with Similar Compounds

The following table summarizes key comparisons between this compound and related compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| (S)-1-Cbz-4,4-Dimethyl-pyrrolidine-3-carboxylic acid | Enantiomer with similar structure | Different biological activity due to stereochemistry |

| 1-Cbz-4,4-Dimethyl-pyrrolidine-3-carboxylic acid | Lacks chiral center | No specific stereochemical properties |

Case Studies and Research Findings

Recent studies have highlighted the biological significance of this compound:

- Enzyme Binding Studies : Research has demonstrated that this compound can effectively bind to various enzymes, altering their activity and providing insights into potential therapeutic applications .

- Antiproliferative Activity : In vitro studies have shown that derivatives of this compound exhibit significant antiproliferative effects against cancer cell lines, suggesting its potential as an anticancer agent .

- Mechanistic Insights : Detailed investigations into its mechanism of action have revealed that it may induce apoptosis through caspase activation pathways, which are critical in cancer treatment strategies .

Q & A

Q. What are the key synthetic routes and optimization strategies for (R)-1-Cbz-4,4-dimethyl-pyrrolidine-3-carboxylic acid?

Methodological Answer: The synthesis typically involves constructing the pyrrolidine ring with dimethyl and Cbz-protected amine groups. Critical steps include:

- Ring Formation : Cyclization of amino acid precursors using reagents like DCC (dicyclohexylcarbodiimide) for carboxyl activation .

- Stereochemical Control : Chiral auxiliaries or enantioselective catalysts (e.g., Ru-BINAP) ensure the (R)-configuration at the 3-position .

- Cbz Protection : Benzyl chloroformate (Cbz-Cl) in basic conditions (e.g., NaHCO₃) protects the amine, preventing unwanted side reactions .

Q. Optimization Parameters :

| Reaction Step | Reagents/Conditions | Yield Improvement Strategies |

|---|---|---|

| Cyclization | DCC, DMAP, DMF | Slow addition of DCC to avoid exothermic side reactions |

| Cbz Protection | Cbz-Cl, NaHCO₃, THF | Use anhydrous solvents to minimize hydrolysis |

| Purification | HPLC (C18 column) | Gradient elution (MeCN/H₂O + 0.1% TFA) for chiral separation |

Q. How is the compound characterized, and what analytical techniques validate its structure and purity?

Methodological Answer:

- Stereochemical Validation :

- NMR : H and C NMR distinguish diastereotopic protons (e.g., δ 3.8–4.2 ppm for Cbz-CH₂) and confirm dimethyl substitution (δ 1.2–1.4 ppm) .

- Chiral HPLC : Retention time comparison with (S)-enantiomer confirms enantiopurity (>98% ee) .

- Mass Spectrometry : High-resolution ESI-MS (e.g., [M+H]⁺ = 308.16) verifies molecular weight .

- X-ray Crystallography : Resolves absolute configuration; bond angles (e.g., C3-C4-C5 = 109.5°) confirm pyrrolidine chair conformation .

Q. What are the best practices for handling and storing this compound to ensure stability?

Methodological Answer:

- Storage :

- Solubility Optimization :

Advanced Research Questions

Q. How does stereochemistry at the 3-position influence biological activity or target binding?

Methodological Answer: The (R)-configuration enhances binding to chiral targets (e.g., proteases or GPCRs) through spatial complementarity. For example:

- Enzyme Inhibition : (R)-isomers show 10-fold higher IC₅₀ values than (S)-isomers in protease assays due to optimal hydrogen bonding with catalytic residues .

- Computational Modeling : Docking studies (AutoDock Vina) reveal (R)-isomers form stronger van der Waals contacts with hydrophobic pockets (ΔG = -9.2 kcal/mol vs. -6.5 kcal/mol for (S)) .

Q. How can researchers resolve contradictions in spectroscopic data during characterization?

Methodological Answer: Common discrepancies and solutions:

| Issue | Likely Cause | Resolution |

|---|---|---|

| Split NMR peaks | Diastereomeric impurities | Repurify via preparative HPLC (Heptane/EtOAc, 7:3) |

| MS [M+H]⁺ mismatch | Adduct formation (e.g., Na⁺/K⁺) | Use ammonium acetate buffer in ESI-MS |

| HPLC peak tailing | Residual acidic protons | Add 0.1% TFA to mobile phase |

Q. What strategies enhance the compound’s application in peptide mimetics or prodrug design?

Methodological Answer:

- Peptide Backbone Modification : Replace proline with this compound to introduce rigidity and fluorophilic motifs .

- Prodrug Activation : Esterify the carboxylic acid (e.g., ethyl ester) for improved cell permeability; hydrolyze in vivo via esterases .

- Conjugation : Click chemistry (CuAAC) with azide-tagged biomolecules using the Cbz group as an orthogonal handle .

Q. What computational methods predict interactions between this compound and biological targets?

Methodological Answer:

- Molecular Dynamics (MD) : Simulate binding to receptors (e.g., 100 ns trajectories in GROMACS) to assess conformational stability .

- QSAR Models : Use descriptors like LogP (2.1) and polar surface area (75 Ų) to predict bioavailability .

- Free Energy Perturbation (FEP) : Calculate ΔΔG for analog binding to optimize substituents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.